Cinnarizine-d8 is synthesized from cinnarizine, which was originally developed by the Janssen Pharmaceutical Companies. The deuteration process involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, to create the deuterated variant.
Cinnarizine-d8 is classified as an antihistamine and is part of the piperazine derivatives. Its chemical formula is , with a molecular weight of approximately 376.56 g/mol. The compound is also recognized under the CAS number 1185242-27-6.
The synthesis of cinnarizine-d8 typically involves a two-step process:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of deuterium. High-performance liquid chromatography (HPLC) may also be employed to assess purity and yield.
Cinnarizine-d8 shares a similar molecular structure with cinnarizine but contains eight deuterium atoms. The structure can be represented as follows:
The structural confirmation can be achieved through techniques like single-crystal X-ray diffraction or advanced NMR spectroscopy, providing insights into the spatial arrangement of atoms within the molecule.
Cinnarizine-d8 can undergo various chemical reactions typical for piperazine derivatives, including:
The reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yields and selectivity in these transformations. Analytical methods such as mass spectrometry and NMR are used to monitor reaction progress.
Cinnarizine-d8 acts primarily as an antagonist at histamine H1 receptors and has calcium channel blocking properties. This dual action helps reduce symptoms associated with motion sickness by inhibiting vestibular stimulation.
Studies indicate that cinnarizine and its deuterated form exhibit similar pharmacodynamic profiles, allowing researchers to use cinnarizine-d8 in clinical trials to study metabolism and bioavailability without altering therapeutic effects.
Relevant data from spectral analysis (NMR, IR) can provide detailed insights into functional groups and molecular interactions.
Cinnarizine-d8 is primarily utilized in pharmacokinetic studies due to its isotopic labeling. Key applications include:
The strategic incorporation of deuterium (²H) into pharmaceutical compounds represents a significant advancement in drug design, leveraging the kinetic isotope effect to modulate metabolic pathways. Deuterated analogs exploit the strengthened carbon-deuterium bond (C-²H), which exhibits ~6-10 times greater stability than carbon-hydrogen (C-H) bonds. This enhanced stability reduces the rate of cytochrome P450 (CYP)-mediated oxidative metabolism, thereby prolonging drug half-life and minimizing toxic metabolite formation. Pioneering examples like deutetrabenazine (Austedo®) demonstrate improved pharmacokinetic profiles over non-deuterated counterparts, validating deuterium labeling as a tool for drug optimization. Cinnarizine-d8 emerges within this paradigm, designed to enhance the therapeutic utility of the parent antihistamine and calcium channel blocker cinnarizine—first synthesized in 1955 and clinically employed for vestibular disorders and motion sickness [5].
Table 1: Key Deuterated Pharmaceuticals and Their Applications
Compound | Therapeutic Class | Primary Improvement | Approval Status |
---|---|---|---|
Deutetrabenazine | Vesicular monoamine transporter inhibitor | Extended half-life, reduced dosing | FDA-approved (2017) |
Cinnarizine-d8 | Calcium channel blocker/Antihistamine | Metabolic stability (theoretical) | Research compound |
Deucravacitinib | TYK2 inhibitor | Enhanced target specificity | FDA-approved (2022) |
Cinnarizine-d8 (chemical formula: C₂₆H₂₀D₈N₂; molecular weight: 376.56 g/mol) incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6-positions of its piperazine ring, replacing all hydrogen atoms in these methylene groups. This strategic modification targets sites vulnerable to oxidative metabolism, where α-carbon oxidation generates potentially unstable intermediates. The structural alterations do not compromise cinnarizine’s dual pharmacological activity: antagonism of histamine H1 receptors and blockade of T-type calcium channels. Crucially, deuterium substitution preserves the parent molecule’s stereoelectronic properties, ensuring target binding affinity remains intact while potentially enhancing metabolic resistance. The dihydrochloride salt form (C₂₆H₂₂D₈Cl₂N₂; MW: 449.49 g/mol) facilitates solubility for in vitro studies [6] [7] [10].
Table 2: Structural and Physicochemical Properties of Cinnarizine vs. Cinnarizine-d8
Property | Cinnarizine | Cinnarizine-d8 | Analytical Method |
---|---|---|---|
Molecular Formula | C₂₆H₂₈N₂ | C₂₆H₂₀D₈N₂ | High-resolution MS |
Molecular Weight (g/mol) | 368.52 | 376.56 | Mass spectrometry |
CAS Registry | 298-57-7 | 1185242-27-6 | Chemical database |
Deuterium Position | N/A | Piperazine ring (2,2,3,3,5,5,6,6) | ²H-NMR spectroscopy |
LogP (Predicted) | 5.8 ± 0.5 | 5.8 ± 0.5 | Chromatographic analysis |
Despite the proven utility of cinnarizine in managing vestibular vertigo and pediatric migraine, its clinical application is constrained by pharmacokinetic limitations—notably extensive hepatic metabolism and variable bioavailability (17-33%). Cinnarizine-d8 addresses these challenges through deuterium-enabled metabolic switching, yet critical research gaps persist:
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6